![molecular formula C21H30N2O2 B2365607 N-[(4-Tert-butylphenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide CAS No. 2262395-63-9](/img/structure/B2365607.png)
N-[(4-Tert-butylphenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-Tert-butylphenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide, also known as JWH-250, is a synthetic cannabinoid that was first synthesized in 1996. JWH-250 is a potent agonist of the cannabinoid receptors CB1 and CB2, and has been used extensively in scientific research to study the effects of cannabinoids on the body.
作用機序
N-[(4-Tert-butylphenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide works by binding to the CB1 and CB2 receptors in the body, which are part of the endocannabinoid system. This system is involved in a wide range of physiological processes, including pain perception, appetite, and mood. By binding to these receptors, N-[(4-Tert-butylphenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide can modulate these processes and produce a range of effects.
Biochemical and Physiological Effects
N-[(4-Tert-butylphenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide has been shown to produce a range of biochemical and physiological effects, including pain relief, appetite stimulation, and mood alteration. It has also been shown to have anti-inflammatory properties, and may have potential therapeutic applications for conditions such as arthritis and inflammatory bowel disease.
実験室実験の利点と制限
One of the main advantages of using N-[(4-Tert-butylphenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the effects of cannabinoids on these receptors, and for investigating the role of the endocannabinoid system in various physiological processes. However, one limitation of using N-[(4-Tert-butylphenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide is that it is a synthetic compound, and may not accurately reflect the effects of natural cannabinoids found in the body.
将来の方向性
There are many potential future directions for research on N-[(4-Tert-butylphenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide and other synthetic cannabinoids. One area of interest is the development of new compounds with improved selectivity and potency for the CB1 and CB2 receptors. Another area of interest is the investigation of the potential therapeutic applications of these compounds, particularly for conditions such as chronic pain, inflammation, and mood disorders. Additionally, further research is needed to better understand the long-term effects of synthetic cannabinoids on the body, and to develop strategies for minimizing any potential risks associated with their use.
合成法
N-[(4-Tert-butylphenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide is synthesized using a multi-step process that involves the reaction of various chemicals, including 4-tert-butylbenzyl chloride, 3-methoxycyclohexanone, and cyanide ions. The final product is purified using chromatography techniques to obtain a highly pure form of N-[(4-Tert-butylphenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide.
科学的研究の応用
N-[(4-Tert-butylphenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide has been used extensively in scientific research to study the effects of cannabinoids on the body. It has been shown to have a high affinity for the CB1 and CB2 receptors, and can be used to study the effects of cannabinoids on these receptors. N-[(4-Tert-butylphenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide has also been used to study the effects of cannabinoids on various physiological processes, including pain perception, appetite, and mood.
特性
IUPAC Name |
N-[(4-tert-butylphenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c1-21(2,3)17-10-8-16(9-11-17)19(14-22)23-20(24)13-15-6-5-7-18(12-15)25-4/h8-11,15,18-19H,5-7,12-13H2,1-4H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGVRGVUPVZFCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C#N)NC(=O)CC2CCCC(C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorophenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2365525.png)
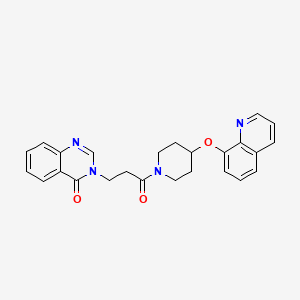
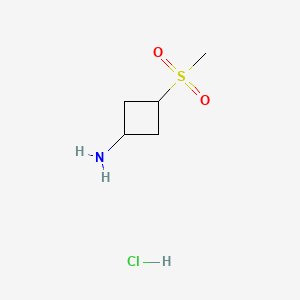
![N-(2,4-dimethylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2365529.png)
![N-[4-(5-chloro-1H-indol-2-yl)phenyl]-N'-(4-fluorophenyl)urea](/img/structure/B2365530.png)
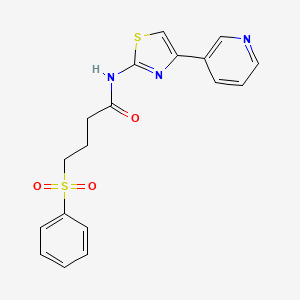
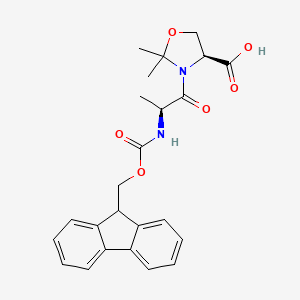
![1-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2365536.png)
![6-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5-nitropyrimidine-2,4-diol](/img/structure/B2365538.png)
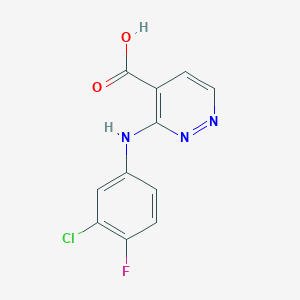
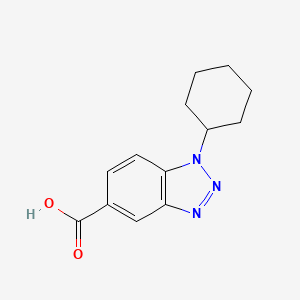
![6-[[4-(4-ethoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2365543.png)
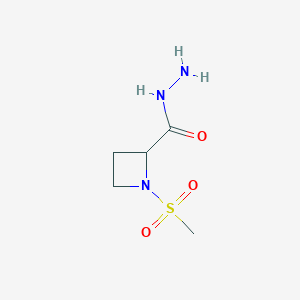
![2-(benzyloxy)-N-[cyano(2-methoxyphenyl)methyl]acetamide](/img/structure/B2365546.png)